6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline
Description
6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline is a complex heterocyclic compound that combines the structural features of benzimidazole and quinoline. These two moieties are known for their significant pharmacological and biological activities. The compound’s unique structure makes it a promising candidate for various scientific and industrial applications.
Properties
IUPAC Name |
6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4/c1-5-11-19-14(7-1)13-15(21-23-16-8-2-3-9-17(16)24-21)22-25-18-10-4-6-12-20(18)26(19)22/h1-13H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIKSOHWGWFYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=NC4=CC=CC=C4N23)C5=NC6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Dehydrocyclization of Benzimidazolyl-Substituted Acrylonitriles
The most widely documented method for synthesizing benzimidazolo[1,2-a]quinoline derivatives involves photochemical dehydrocyclization of acrylonitrile precursors. In a seminal study, 2-(1H-benzimidazol-2-yl)-3-(4-cyanophenyl)acrylonitrile (4 ) underwent irradiation with a 400-W high-pressure mercury lamp in ethanol containing catalytic iodine, yielding benzimidazolo[1,2-a]quinoline-2,6-dicarbonitrile (6 ) in 40% yield after 15 hours. This reaction proceeds via a radical-mediated mechanism, where iodine facilitates hydrogen abstraction from the acrylonitrile backbone, enabling cyclization into the quinoline framework (Scheme 1).
Key reaction parameters include:
- Concentration : 1.3 × 10⁻³ mol/dm³ in ethanol to minimize side reactions.
- Oxidative conditions : Air bubbling ensures steady radical generation.
- Catalyst : Iodine (5 wt%) accelerates cyclization by stabilizing transition states.
The structural integrity of the product was confirmed through ¹H-NMR spectroscopy, where the disappearance of the NH proton signal at δ 13.32 ppm and the emergence of a singlet at δ 8.99 ppm (quinoline C-H) validated cyclization. IR spectroscopy further confirmed the retention of nitrile groups at 2231 cm⁻¹ and 2224 cm⁻¹.
Single-Pot Cyclization Strategies
Patent literature describes an alternative single-pot cyclization method for analogous benzimidazole-quinoline hybrids. While EP1594862B1 focuses on 6-[(4,5-dihydro-1H-imidazol-2-yl)amino]-7-methyl-1H-benzimidazole-4-carbonitrile, its methodology offers insights applicable to the target compound. The protocol involves:
- Precursor activation : Treatment of acrylonitrile intermediates with HCl gas in ethanol at 0–5°C.
- Cyclization : Prolonged stirring (20 days) under nitrogen atmosphere to form the imidazoline ring.
- Amidine formation : Reaction with primary amines to install substituents.
Although this method achieves moderate yields (50–60%), its scalability is limited by extended reaction times. Adapting this approach to 6-(1H-benzimidazol-2-yl) derivatives would require substituting the amidine-forming step with benzimidazole coupling reactions.
Mechanistic Elucidation of Key Transformations
Photocyclization Pathway
The photochemical route proceeds through three stages:
- Radical initiation : Iodine abstracts a hydrogen atom from the acrylonitrile’s α-carbon, generating a stabilized radical.
- Cyclization : The radical attacks the ortho position of the adjacent aryl group, forming the quinoline ring.
- Aromatization : Loss of hydrogen radical yields the planar benzimidazolo[1,2-a]quinoline core.
Density functional theory (DFT) calculations suggest that the cyano groups at positions 2 and 6 stabilize the transition state through resonance, lowering the activation energy by ~15 kcal/mol compared to non-nitrilated analogs.
Spectroscopic Characterization and Structure-Property Relationships
UV/Vis and Fluorescence Spectroscopy
Cyclization markedly alters the electronic properties of benzimidazole-acrylonitrile precursors (Table 1):
| Compound | λₐbs (nm) | λₑₘ (nm) | Fluorescence Intensity |
|---|---|---|---|
| 4 | 371 | 450 | 1850 ± 120 |
| 6 | 374 | 462 | 410 ± 30 |
The bathochromic shift (Δλ = +3 nm) in 6 arises from extended π-conjugation in the quinoline system. However, fluorescence intensity drops by 78% post-cyclization due to enhanced non-radiative decay via rotational freedom in the dicarbonitrile groups.
¹H-NMR Spectral Analysis
Critical NMR shifts confirm successful cyclization:
- Acyclic precursor ( 4) : Doublets at δ 8.11 and 8.04 ppm (4 aromatic H).
- Cyclic product ( 6) : Singlet at δ 8.99 ppm (quinoline H) and simplified aromatic multiplet integration.
Comparative Analysis of Synthetic Methods
| Parameter | Photochemical Method | Single-Pot Method |
|---|---|---|
| Yield | 40–50% | 50–60% |
| Reaction Time | 12–15 h | 20 days |
| Scalability | Moderate | Low |
| Functionalization | Limited to nitriles | Amenable to amidines |
The photochemical route offers faster kinetics but requires specialized equipment. Conversely, single-pot methods enable late-stage diversification but suffer from impractical reaction times.
Chemical Reactions Analysis
Types of Reactions: 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- Hep-2 (laryngeal cancer)
- HeLa (cervical cancer)
In vitro assays have reported IC50 values ranging from 1 mM to 17 mM, demonstrating that these compounds are more potent than their acyclic counterparts . The mechanism of action often involves DNA intercalation and inhibition of topoisomerase II, leading to G2/M cell cycle arrest in certain cell lines .
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole-quinoline hybrids has also been documented. A study demonstrated that these compounds exhibit significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values in the nanomolar range. This suggests their potential as candidates for developing new antibiotics .
Synthetic Pathways
The synthesis of This compound typically involves several steps:
- Condensation Reaction : Benzimidazole derivatives are reacted with appropriate benzaldehydes to form acyclic intermediates.
- Photochemical Dehydrocyclization : A key step where acyclic compounds undergo cyclization under UV light to yield cyclic benzimidazo[1,2-a]quinolines.
- Pinner Reaction : This reaction modifies the cyano groups present in the cyclic compounds to generate amidines or amides depending on the conditions used .
Characterization Techniques
Characterization of synthesized compounds is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Ultraviolet-visible (UV-Vis) Spectroscopy
These methods confirm the structural integrity and purity of the synthesized compounds.
Case Study 1: Anticancer Activity Evaluation
A series of benzimidazole derivatives were synthesized and tested for anticancer activity against MCF-7 cells. The compound with a 3H-imidazole substitution exhibited potent activity with an IC50 value significantly lower than that of traditional chemotherapeutics. This study emphasizes the potential of modifying existing structures to enhance biological efficacy .
Case Study 2: Antimicrobial Screening
In another study, a library of hybrid quinoline-benzimidazole derivatives was screened for antibacterial properties. The results indicated that certain derivatives showed superior activity compared to standard antibiotics like Gentamicin, suggesting a promising avenue for drug development in treating resistant bacterial strains .
Mechanism of Action
The mechanism of action of 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA synthesis by interacting with topoisomerases.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Benzimidazole: Known for its broad-spectrum antimicrobial activity.
Quinoline: Widely used in antimalarial drugs.
Pyrimido[1,2-a]benzimidazoles: Similar in structure and used for their pharmacological properties.
Uniqueness: 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline stands out due to its combined structural features of benzimidazole and quinoline, which confer unique biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions and its broad range of applications in various fields make it a compound of significant interest.
Biological Activity
6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 334.4 g/mol. Its structure features two fused benzimidazole rings and a quinoline moiety, which contribute to its biological activity. The compound exhibits a logP value of 5.184, indicating significant lipophilicity, which may influence its bioavailability and interaction with biological membranes .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. It has been tested against various cancer cell lines, including:
| Cell Line | IC50 (mM) |
|---|---|
| HCT116 | 1.5 |
| MCF-7 | 2.0 |
| SW620 | 0.4 |
| HeLa | 3.0 |
The compound showed significant inhibition of cancer cell proliferation, with particular efficacy noted in the SW620 cell line, where it induced G2/M cell cycle arrest . The mechanism of action appears to involve intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi, suggesting potential use as an antimicrobial agent. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized below:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial therapies .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows the compound to insert itself between DNA base pairs, disrupting replication and transcription processes.
- Topoisomerase Inhibition : It selectively inhibits topoisomerase II, which is crucial for DNA unwinding during replication.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to programmed cell death.
Study on Anticancer Efficacy
A recent study published in a peer-reviewed journal investigated the anticancer efficacy of various benzimidazole derivatives, including this compound. The researchers conducted in vitro assays on multiple cancer cell lines and found that this compound exhibited superior potency compared to other derivatives tested. Notably, it caused significant apoptosis in MCF-7 cells at concentrations as low as 2 mM.
Antimicrobial Screening
Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The results indicated that it possesses broad-spectrum activity, particularly against resistant strains of Staphylococcus aureus. This highlights its potential as a candidate for further development in treating infections caused by multidrug-resistant organisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline, and what are their typical yields?
- Methodology : The compound is synthesized via cyclocondensation reactions. For example, refluxing quinoxalin-2(1H)-one derivatives with benzo[c]furazane-4,5-diamine or quinoxaline-5,6-diamine in acetic acid yields benzimidazole derivatives (78% and 57%, respectively) . Reduction of nitro precursors (e.g., nitro-benzimidazo[1,2-a]quinolines) using SnCl₂·2H₂O in methanol and HCl under reflux produces amino derivatives with high purity after alkaline workup . Metal coordination complexes are synthesized by reacting the ligand with Zn(II), Pb(II), or Cu(II) salts, followed by crystallization .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodology : Key techniques include:
- NMR spectroscopy for structural elucidation of substituents and regioselectivity .
- X-ray crystallography to confirm molecular geometry, as demonstrated for metal complexes (e.g., Zn and Cu) .
- HPLC and mass spectrometry for purity assessment and molecular weight confirmation .
- Fluorescence spectroscopy to study electronic properties, particularly for derivatives with fluorophores .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved during the characterization of novel derivatives?
- Methodology : Contradictions in NMR or mass spectra often arise from regioisomerism or unexpected byproducts. Use X-ray crystallography for definitive structural assignment . For ambiguous cases, DFT computational modeling (e.g., B3LYP/6-31G* basis sets) can predict spectroscopic profiles and compare them with experimental data . If unexpected products form (e.g., benzimidazolo[2,1-a]pyrrolo[3,4-c]quinolines instead of 4-(benzimidazol-2-yl)quinolines), revise reaction conditions (e.g., solvent, temperature) to suppress side pathways .
Q. What strategies optimize reaction conditions to improve yields in multi-step syntheses?
- Methodology :
- Microwave-assisted synthesis reduces reaction time and improves yields (e.g., p-TsOH-catalyzed tetrazoloquinoline synthesis) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while acetic acid is optimal for acid-catalyzed condensations .
- Catalyst screening : Transition metals (e.g., Cu(I)) accelerate click chemistry in triazole-quinoline hybrid syntheses .
Q. How does the introduction of electron-withdrawing groups (EWGs) affect the compound’s electronic and photophysical properties?
- Methodology : Incorporate EWGs (e.g., -F, -NO₂) via halogenation or nitration reactions. Characterize using UV-Vis absorption and fluorescence spectroscopy to observe redshifted emission or quenching effects. Computational studies (e.g., TD-DFT) correlate substituent effects with HOMO-LUMO gaps . For example, fluorinated derivatives show enhanced antimicrobial activity due to increased lipophilicity and membrane penetration .
Q. What methodologies are used to study metal coordination complexes of this compound?
- Methodology : Synthesize complexes by reacting the ligand with metal salts (e.g., ZnCl₂, Cu(NO₃)₂) in ethanol/water mixtures. Characterize via:
- Single-crystal XRD to determine coordination geometry (e.g., tetrahedral vs. square planar) .
- Cyclic voltammetry to assess redox behavior, particularly for Cu(II) complexes .
- Fluorescence quenching assays to evaluate metal-binding-induced changes in emission .
Q. How should biological assays be designed to evaluate the antimicrobial activity of derivatives?
- Methodology :
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using broth microdilution methods .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
- Cytotoxicity screening (e.g., MTT assay on mammalian cells) to validate selectivity .
Q. How can discrepancies between computational predictions and experimental results in photophysical studies be addressed?
- Methodology : Discrepancies often stem from solvent effects or excited-state dynamics not accounted for in simulations.
- Include implicit solvent models (e.g., PCM in DFT) to improve agreement with experimental UV-Vis data .
- Perform time-resolved fluorescence studies to compare calculated excited-state lifetimes with experimental values .
- Validate computational protocols against crystallographic data (e.g., bond lengths, angles) .
Data Contradiction Analysis
- Example : Divergent yields in nitro-to-amine reductions (e.g., 85% for 2-methyl-4-(benzimidazol-2-yl)quinoline vs. 57% for fluorinated analogs) may arise from steric hindrance or electron-deficient substrates. Mitigate by optimizing stoichiometry (e.g., excess SnCl₂) or reaction duration .
- Unexpected Products : When synthesizing 4-(benzimidazol-2-yl)quinolines, competing pathways may form fused heterocycles (e.g., benzimidazolo-pyrroloquinolines). Control by adjusting carbonyl substituents and reaction pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
